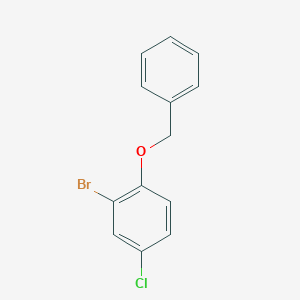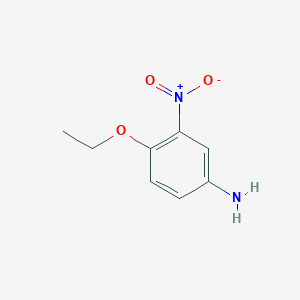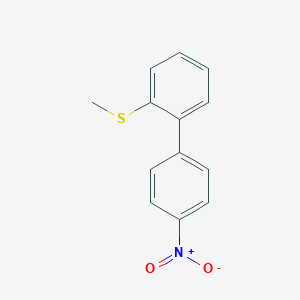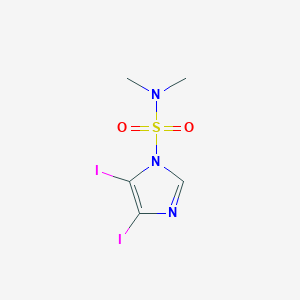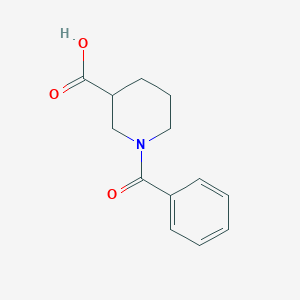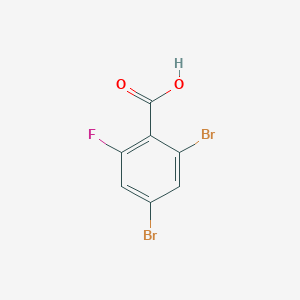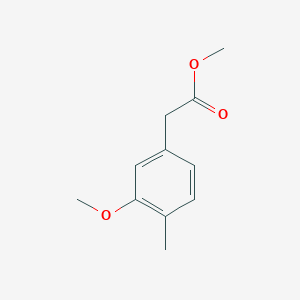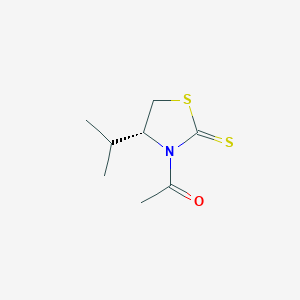
Fmoc-D-Lys-OH
Vue d'ensemble
Description
Fmoc-D-Lys-OH is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic . It is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS .
Synthesis Analysis
Fmoc-Lys (Dmaoc)-OH 1 was synthesized from commercially available Fmoc-Lys (Boc)-OH 2 for the preparation of Dmaoc protected peptide by Fmoc solid phase peptide synthesis (SPPS) . The Lys derivative 2 was esterified using tert-butyl trichloroacetimidate .Molecular Structure Analysis
The molecular structure of Fmoc-D-Lys-OH can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Nα-Fmoc-D-lysine is an N-Fmoc-protected form of D-Lysine . D-Lysine is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro . D-Lysine also exists as polypeptide chains of poly-D-lysine, a nonspecific adhesion-promoting molecule that has the potential to be a polymeric drug carrier .Physical And Chemical Properties Analysis
Fmoc-D-Lys-OH has a molecular weight of 368.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass is 368.17360725 g/mol . The Topological Polar Surface Area is 102 Ų .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-D-Lys-OH is primarily used in peptide synthesis as an N-Fmoc-protected form of D-Lysine. This protection is crucial for the stepwise construction of peptides, particularly when specific side-chain functionalities or modifications are required .
Tissue Engineering
Fmoc-protected amino acids, like Fmoc-D-Lys-OH, can be used to create hydrogels with remarkable mechanical rigidity. These hydrogels can support cell adhesion and proliferation, making them suitable scaffolds for tissue engineering applications .
3. Synthesis of Cyclic and Branched Peptides The compound is a useful tool for synthesizing cyclic and branched peptides, which are important in studying protein-protein interactions and developing therapeutic agents .
Side-Chain Modifications
Fmoc-D-Lys-OH allows for the introduction of side-chain modifications in peptides, which can alter their properties and enhance their biological activity .
Construction of MAP Core Molecules
Lys(Dde), a derivative of Fmoc-D-Lys-OH, is used in the preparation of Multiple Antigen Peptides (MAPs) core molecules, which are important in vaccine development and immunological research .
Hydrogel Formation
Fmoc-functionalized amino acids, including Fmoc-D-Lys-OH, have been utilized to construct hydrogels for a wide range of applications, from drug delivery systems to tissue engineering scaffolds .
Mécanisme D'action
Target of Action
Fmoc-D-Lys-OH, also known as Nα-Fmoc-D-lysine, is an N-Fmoc-protected form of D-Lysine . The primary target of Fmoc-D-Lys-OH is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-D-Lys-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, revealing the original amine group .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Lys-OH are largely dependent on the conditions of the peptide synthesis process. The Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a 20% piperidine solution . The rate of Fmoc group removal and the stability of the resulting peptide can be influenced by factors such as the concentration of the base, the temperature, and the duration of the reaction .
Result of Action
The primary result of the action of Fmoc-D-Lys-OH is the protection of the amine group during peptide synthesis, allowing for the controlled assembly of peptide sequences . This enables the synthesis of complex peptides with a high degree of precision and accuracy .
Action Environment
The action of Fmoc-D-Lys-OH is highly dependent on the environment in which it is used. Factors such as the pH, temperature, and the presence of other reactants can influence the efficiency of the Fmoc protection and deprotection processes . For example, the use of a base is necessary for the removal of the Fmoc group, and the choice of base can affect the rate of deprotection . Similarly, the temperature can influence the rate of the reactions, with higher temperatures generally leading to faster reaction rates .
Safety and Hazards
Fmoc-D-Lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317516 | |
| Record name | Fmoc-D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys-OH | |
CAS RN |
110990-08-4 | |
| Record name | Fmoc-D-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110990-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



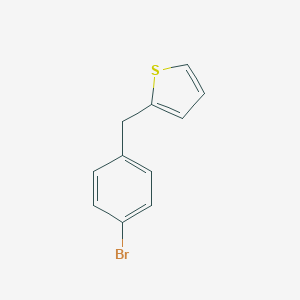
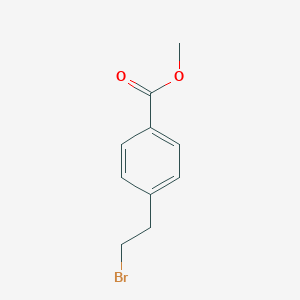
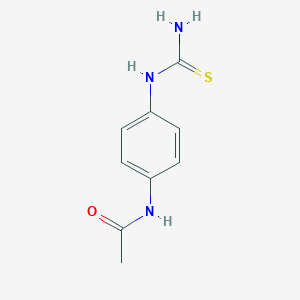

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
